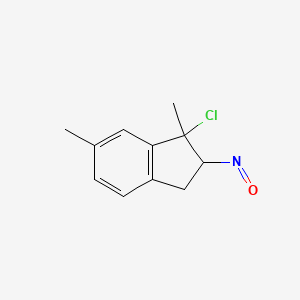![molecular formula C17H18OS B14536988 2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one CAS No. 61914-44-1](/img/structure/B14536988.png)
2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one is an organic compound with a complex structure that includes cyclopropyl and cyclopent-2-en-1-one rings, as well as a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one typically involves multiple steps, including cycloaddition reactions and functional group transformations. One common approach is the Diels-Alder reaction, which forms the cyclopent-2-en-1-one ring . The phenylsulfanyl group can be introduced through nucleophilic substitution reactions, using reagents such as thiophenol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one can undergo various chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thiophenol, appropriate catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The compound’s unique structure allows it to bind to specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Similar in structure but lacks the phenylsulfanyl group.
2-Methyl-2-(phenylsulfanyl)propanoic acid: Contains the phenylsulfanyl group but has a different core structure.
Uniqueness
2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one is unique due to its combination of cyclopropyl and cyclopent-2-en-1-one rings with a phenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61914-44-1 |
|---|---|
Molecular Formula |
C17H18OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-methyl-3-[2-(2-phenylsulfanylethenyl)cyclopropyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C17H18OS/c1-12-15(7-8-17(12)18)16-11-13(16)9-10-19-14-5-3-2-4-6-14/h2-6,9-10,13,16H,7-8,11H2,1H3 |
InChI Key |
UAYLCAGIJWNVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1=O)C2CC2C=CSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)


![8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate](/img/structure/B14536943.png)
![[Benzene-1,2,3-triyltris(methylene)]tris(trimethylsilane)](/img/structure/B14536946.png)




![2-[(3-Iodophenyl)methyl]-2-(naphthalen-1-yl)-1H-indene-1,3(2H)-dione](/img/structure/B14536955.png)
![Benzene, [(1-bromo-2-phenylethenyl)sulfonyl]-](/img/structure/B14536960.png)
